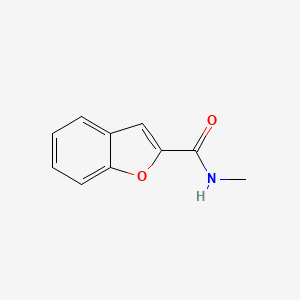

N-methyl-1-benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-10(12)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBNLIYCUGYIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20876269 | |

| Record name | 2-BENZOFURANCARBOXAMIDE, N-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64663-59-8 | |

| Record name | 2-BENZOFURANCARBOXAMIDE, N-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 1 Benzofuran 2 Carboxamide and Its Derivatives

Classical Synthetic Routes

Traditional approaches to the synthesis of N-methyl-1-benzofuran-2-carboxamide typically rely on the sequential construction of the benzofuran (B130515) ring system followed by the formation of the amide bond. These multi-step procedures often begin with the synthesis of benzofuran-2-carboxylic acid or its derivatives.

Advanced Catalytic Approaches

Modern synthetic chemistry has increasingly focused on the use of transition-metal catalysis to construct complex molecules with high efficiency and atom economy. These advanced methods, particularly those involving C-H bond functionalization, offer significant advantages over classical routes by enabling direct modification of the benzofuran core.

Palladium-catalyzed C-H activation has emerged as a powerful tool for forging new carbon-carbon bonds. researchgate.net A highly effective strategy for synthesizing derivatives of benzofuran-2-carboxamide (B1298429) involves the direct C-H arylation at the C3 position of the benzofuran ring. nih.govdiva-portal.org This approach utilizes a directing group to guide the palladium catalyst to the specific C-H bond, ensuring high regioselectivity. diva-portal.org

In a notable example, the 8-aminoquinoline (B160924) (8-AQ) moiety is first installed as a directing group by forming an amide with benzofuran-2-carboxylic acid. chemrxiv.org The resulting N-(quinolin-8-yl)benzofuran-2-carboxamide serves as the substrate for the C-H arylation reaction. In the presence of a palladium catalyst, such as palladium(II) acetate, an oxidant, and an appropriate aryl iodide, the C-H bond at the C3 position is selectively arylated. mdpi.comchemrxiv.org This method tolerates a wide range of aryl and heteroaryl iodides, allowing for the installation of diverse substituents at this position in high yields. researchgate.netsemanticscholar.org The proposed mechanism proceeds through a Pd(II)/Pd(IV) catalytic cycle, initiated by the coordination of the palladium catalyst to the 8-AQ directing group, followed by C-H activation to form a palladacycle intermediate. mdpi.com

Table 1: Palladium-Catalyzed C3-Arylation of N-(Quinolin-8-yl)benzofuran-2-carboxamide

| Aryl Iodide Partner | Yield of C3-Arylated Product (%) | Reference |

|---|---|---|

| 4-Iodotoluene | 95% | mdpi.com |

| 4-Iodoanisole | 93% | mdpi.com |

| 1-Iodo-4-(trifluoromethyl)benzene | 94% | mdpi.com |

| Methyl 4-iodobenzoate | 91% | mdpi.com |

| 2-Iodothiophene | 86% | semanticscholar.org |

The use of directing groups is a cornerstone of modern C-H functionalization chemistry, enabling precise control over reaction regioselectivity. mdpi.commdpi.com The 8-aminoquinoline (8-AQ) group has proven to be particularly effective for directing palladium catalysts to the C3 position of the benzofuran-2-carboxamide scaffold. nih.govdiva-portal.org This strategy transforms a typically less reactive C-H bond into a site for selective modification. mdpi.com

The power of this approach lies in its ability to overcome the inherent reactivity patterns of the benzofuran ring, where the C2 position is generally more reactive than the C3 position. mdpi.com By forming a stable six-membered palladacycle intermediate with the 8-AQ directing group, the catalyst is positioned in close proximity to the C3 C-H bond, facilitating its cleavage and subsequent functionalization. mdpi.com This directed strategy is not limited to arylation and represents a broader platform for introducing various functional groups at the C3 position, significantly expanding the accessible chemical space for benzofuran derivatives. The development of such directed C-H functionalization methods is a key step toward the rapid assembly of molecular complexity from simple starting materials. chemrxiv.org

Modular Synthesis and Diversification Techniques

A key objective in modern drug discovery and materials science is the ability to rapidly synthesize libraries of related compounds for screening. Modular synthesis, where complex molecules are assembled from readily available building blocks, and diversification techniques applied to a common scaffold are essential for this purpose.

Following the successful C-H functionalization at the C3 position, the 8-aminoquinoline directing group must often be removed or replaced to generate the final target compounds. Transamidation offers an elegant and efficient solution for this transformation. nih.govdiva-portal.org A highly effective one-pot, two-step transamidation protocol has been developed that not only cleaves the 8-AQ auxiliary but also installs a new amide functionality in a single operation. chemrxiv.orgmdpi.com

The process begins with the activation of the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This forms a reactive N-acyl-Boc-carbamate intermediate. nih.gov Subsequent addition of a primary or secondary amine, such as methylamine (B109427), to the reaction mixture results in aminolysis. chemrxiv.org This step proceeds efficiently at mild temperatures without the need for an additional catalyst, yielding the desired N-substituted benzofuran-2-carboxamide. mdpi.comchemrxiv.org This modular approach allows for the generation of a diverse array of carboxamides from a single C3-arylated precursor simply by varying the amine nucleophile used in the final step. nih.gov

Table 2: Transamidation of a C3-Arylated Benzofuran Scaffold with Various Amines

| Amine Nucleophile | Final N-Substituted Carboxamide Product | Yield (%) | Reference |

|---|---|---|---|

| Methylamine | N-methyl-3-(p-tolyl)benzofuran-2-carboxamide | 95% | mdpi.comsemanticscholar.org |

| Ethylamine | N-ethyl-3-(p-tolyl)benzofuran-2-carboxamide | 94% | mdpi.comsemanticscholar.org |

| Propylamine | N-propyl-3-(p-tolyl)benzofuran-2-carboxamide | 96% | mdpi.comsemanticscholar.org |

| Pyrrolidine | (3-(p-tolyl)benzofuran-2-yl)(pyrrolidin-1-yl)methanone | 94% | mdpi.comsemanticscholar.org |

Microwave-assisted synthesis has become a valuable technique in organic chemistry, offering significant reductions in reaction times, improved yields, and enhanced efficiency compared to conventional heating. tandfonline.com This technology is particularly well-suited for the parallel synthesis of compound libraries. scispace.comscilit.com

A microwave-assisted, one-pot parallel approach has been successfully applied to the synthesis of various benzofuran-2-carboxamide derivatives. researchgate.net One such method proceeds via an initial O-alkylation followed by a Knoevenagel condensation under microwave irradiation. researchgate.net This strategy allows for the rapid construction of the benzofuran-2-carboxamide core and the introduction of diverse substituents. The use of microwave technology facilitates high-throughput synthesis, enabling the creation of a large number of derivatives in a short period, which is highly advantageous for structure-activity relationship (SAR) studies. scispace.comnih.gov

Table 3: Examples of Benzofuran-2-carboxamide Derivatives via Microwave-Assisted Synthesis

| Derivative Structure | Synthetic Method | Key Advantage | Reference |

|---|---|---|---|

| Benzofuran-2-carboxamides bearing anti-inflammatory agents | One-pot O-alkylation/Knoevenagel condensation | Rapid, high yield | scispace.comresearchgate.net |

| S-alkylated oxadiazole-based benzofurans | Coupling of benzofuran-oxadiazole-thiol with bromoacetanilides | Excellent yields (69-94%) in 60 seconds | nih.gov |

| Benzofuran-2-carboxamides from phthalic anhydrides | Reaction with trimethylsilyl (B98337) azide | Eco-friendly, one-step synthesis | tandfonline.com |

Application as Synthetic Building Blocks in Complex Molecule Construction

This compound and its derivatives are valuable intermediates for the synthesis of more elaborate molecules with potential pharmacological applications. The benzofuran-2-carboxamide scaffold can be further functionalized to create compounds with diverse biological activities. nih.gov

A notable example is the synthesis of 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide (KSCM-5), a selective sigma receptor ligand. biointerfaceresearch.com In this synthesis, 3-methyl-N-phenyl-1-benzofuran-2-carboxamide serves as the key precursor. It undergoes N-alkylation with 1-(3-iodopropyl)piperidine to yield the final product. biointerfaceresearch.com This transformation highlights the utility of the carboxamide nitrogen as a point for introducing further structural complexity.

The synthesis of KSCM-5 is achieved by treating 3-methyl-N-phenylbenzofuran-2-carboxamide with sodium hydride to form the corresponding anion, which then reacts with 1-(3-iodopropyl)piperidine. The latter is generated in situ from 1-(3-chloropropyl)piperidine (B110583) hydrochloride via a modified Finkelstein reaction using potassium iodide and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. biointerfaceresearch.com

Table 2: Synthesis of a Complex Molecule from a Benzofuran-2-carboxamide Precursor biointerfaceresearch.comThis table is interactive. Click on the headers to sort.

| Precursor | Reagents | Product | Yield (%) |

|---|

The modular nature of the synthesis of benzofuran-2-carboxamides, particularly the C-H arylation/transamidation sequence, allows for the creation of large libraries of compounds for screening purposes. mdpi.comsmolecule.com This makes this compound and its analogues attractive starting points for drug discovery programs targeting a wide range of diseases, including cancer and inflammatory conditions. researchgate.net

Structure Activity Relationship Sar Studies of N Methyl 1 Benzofuran 2 Carboxamide Derivatives

Positional Substitution Effects on Biological Activity

The biological activity of N-methyl-1-benzofuran-2-carboxamide derivatives is highly dependent on the position of various substituents. Modifications at the furan (B31954) ring (C-2 and C-3), the benzene (B151609) ring (C-4, C-5, C-6, C-7), and the carboxamide nitrogen have all been shown to be critical in determining the potency and selectivity of these compounds.

The C-2 and C-3 positions of the benzofuran (B130515) ring are pivotal for modulating biological activity. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C-2 position, where the carboxamide group is attached, are crucial for the cytotoxic activity of these compounds. nih.govmdpi.com The introduction of ester groups or various heterocyclic rings at this position has a significant impact on the compound's ability to act against cancer cells. rsc.orgnih.govmdpi.com

The C-3 position also plays a significant role. In studies on antibacterial agents, the functional groups at the C-3 position were found to be important for the selectivity against different bacterial strains. nih.gov For instance, the introduction of aryl and heteroaryl substituents at the C-3 position has been achieved with high efficiency using palladium-catalyzed C-H arylation. mdpi.com In the context of mu opioid receptor (MOR) modulators, substitutions at the 3'-position (referring to the C-3 position of the benzofuran ring) with halogens or a methyl group could convert an antagonist into an agonist, whereas bulkier groups like phenyl or pyridine (B92270) retained the antagonistic properties. rsc.org This suggests that the steric bulk of the C-3 substituent can be a determining factor for the pharmacological outcome. rsc.org

| Position | Substitution | Effect on Biological Activity | Reference |

| C-2 | Ester or Heterocyclic Ring | Crucial for cytotoxic activity | rsc.orgnih.govmdpi.com |

| C-3 | Aryl/Heteroaryl Groups | Allows for diverse derivatives with varied activities | mdpi.com |

| C-3 | Halogen, Methyl Group | Switched mu opioid receptor antagonists to agonists | rsc.org |

| C-3 | Phenyl, Pyridine Groups | Retained mu opioid receptor antagonist properties | rsc.org |

| C-3 | Various Functional Groups | Impacts antibacterial strain specificity | nih.gov |

Modifications on the benzene portion of the benzofuran core have been systematically explored to optimize biological activity. A "methoxy scan" of positions C-4, C-5, C-6, and C-7 on certain benzofuran derivatives revealed that none of these substitutions improved in vitro activity against the KAT6A enzyme, indicating a complex relationship between substituent position and target-specific activity. acs.org

However, specific substitutions have shown significant benefits for other targets.

C-4 Position: The addition of a fluorine atom at the C-4 position of a 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA), a target in cancer therapy. nih.gov In another study, a derivative with chlorine at the C-4 position and a dichloroacetyl group at C-6 showed promising activity against A549 lung cancer cells. nih.govresearchgate.net

C-5 Position: A 5-chloro substituent is a feature in a series of benzofuran-2-carboxamides developed as allosteric modulators of the cannabinoid receptor type 1 (CB1). nih.govmdpi.com In a different context, a 5-chloro substitution was found to be 1.8 times more potent in promoting osteoblast differentiation compared to a derivative with a C-2 methyl group, suggesting the electron-withdrawing nature of chlorine enhances this specific activity. jst.go.jp

C-6 Position: A hydroxyl group at the C-6 position has been identified as essential for the antibacterial activity of some benzofuran derivatives. nih.govrsc.org Conversely, a 6-dimethylamino substituent was found to be a key feature for improving cellular activity in a series of KAT6A inhibitors. acs.org

C-7 Position: Derivatives with a 7-methoxy group have been noted for their antioxidant properties. rsc.org

| Position | Substitution | Effect on Biological Activity | Reference |

| C-4 | Fluorine | 2-fold increase in uPA inhibitory potency | nih.gov |

| C-4 | Chlorine | Promising activity against A549 lung cancer cells | nih.govresearchgate.net |

| C-5 | Chlorine | Key for CB1 receptor modulation; enhanced osteoblast differentiation | nih.govmdpi.comjst.go.jp |

| C-6 | Hydroxyl Group | Essential for antibacterial activity | nih.govrsc.org |

| C-6 | Dimethylamino Group | Improved cellular activity for KAT6A inhibitors | acs.org |

| C-7 | Methoxy (B1213986) Group | Associated with antioxidant activity | rsc.org |

The substituent attached to the nitrogen atom of the carboxamide group is a critical determinant of the pharmacological profile. SAR analysis of one series of anticancer derivatives revealed that the presence of an N-phenethyl carboxamide significantly boosts antiproliferative activity. nih.govmdpi.com This activity was further enhanced by placing a morpholinyl group at the para position of the N-phenethyl ring. nih.govmdpi.com

The introduction of N-aryl piperazine (B1678402) moieties has also been explored, leading to compounds with notable anti-inflammatory and anti-cancer activities. rsc.org For antitubercular agents, replacing a phenyl group on the N-benzyl portion with larger aromatic systems like 2-naphthyl, 2-benzothiophene, or 2-benzofuran led to significant improvements in whole-cell activity against Mycobacterium tuberculosis. nih.gov Furthermore, the addition of an α,α-dimethyl moiety to the benzylic carbon was a key modification for improving metabolic stability and selectivity. nih.gov These findings underscore the importance of the size, shape, and electronic properties of the N-substituent in tailoring the biological activity of benzofuran-2-carboxamides.

| Moiety | Modification | Effect on Biological Activity | Reference |

| Carboxamide | N-phenethyl group | Significantly enhanced antiproliferative activity | nih.govmdpi.com |

| N-phenethyl | para-morpholinyl substitution | Further enhanced antiproliferative activity | nih.govmdpi.com |

| Carboxamide | N-aryl piperazine | Resulted in anti-inflammatory and anti-cancer activity | rsc.org |

| N-benzyl | α,α-dimethyl substitution | Improved metabolic stability and selectivity in antitubercular agents | nih.gov |

| N-benzyl | Replacement of phenyl with 2-naphthyl | Improved antitubercular activity | nih.gov |

Influence of Functional Groups on Pharmacological Profiles

The specific types of functional groups introduced onto the this compound scaffold, such as halogens, amines, and alkyl groups, have a profound impact on the resulting pharmacological properties.

The introduction of halogen atoms—such as fluorine, chlorine, or bromine—into the benzofuran structure is a widely used strategy that often leads to a significant increase in anticancer activity. nih.gov This enhancement is partly attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to biological targets. nih.gov

The position of the halogen is a critical determinant of its effect on biological activity. nih.govmdpi.com

On the Benzofuran Ring: A derivative with a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring showed remarkable cytotoxic activity against leukemia cells. nih.gov Another study found that methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was most active against A549 lung cancer cells, while a related compound with bromine and a methoxy group was more effective against both A549 and HepG2 liver cancer cells. nih.govresearchgate.net This highlights that the interplay between a halogen and other nearby functional groups can fine-tune the activity profile. nih.govresearchgate.net

On N-Substituents: Halogen substitution on an N-phenyl ring is generally considered beneficial for cytotoxic properties due to the resulting increase in hydrophobicity and electron-donating character. nih.govmdpi.com The highest activity has often been recorded when a halogen is placed at the para position of the N-phenyl ring. nih.govmdpi.com For example, a series of potent anticancer agents were developed from 5-chlorobenzofuran-2-carboxamides. nih.gov

| Halogen | Position of Substitution | Effect on Biological Activity | Reference |

| Bromine | On C-3 methyl group | Remarkable cytotoxic activity against leukemia cells | nih.gov |

| Chlorine | C-4 of benzofuran ring | Promising activity against A549 lung cancer cells | nih.govresearchgate.net |

| Bromine | On acetyl group at C-6 | Significant activity against A549 and HepG2 cancer cells | nih.govresearchgate.net |

| Chlorine | para-position of N-phenyl ring | Associated with maximum cytotoxic activity | nih.govmdpi.com |

| Fluorine | C-4 of benzofuran ring | Increased potency of uPA inhibition | nih.gov |

Amine and alkyl groups are fundamental substituents used to modulate the physicochemical and pharmacological properties of benzofuran derivatives. The introduction of amine-containing groups can improve properties such as solubility and target interaction. nih.gov

Alkyl groups, particularly methyl groups, also play a significant role. In one study, a derivative with a methyl group at C-2 showed weaker osteoblastogenic activity compared to a derivative with a 5-chloro substituent, suggesting that in this case, an electron-withdrawing group was more favorable than a small alkyl group. jst.go.jp However, in the context of mu opioid receptor (MOR) modulators, a methyl substitution at the 3'-position of the benzofuran ring was sufficient to switch a compound from an antagonist to an agonist, an effect also seen with halogen substitution. rsc.org This indicates that even small alkyl groups can induce significant conformational changes that alter pharmacological function. rsc.org

Aromatic and Heteroaromatic Moiety Contributions

The substitution of aromatic and heteroaromatic groups onto the core benzofuran structure is a key strategy in modulating the pharmacological profile of this compound derivatives. Research has demonstrated that these moieties can serve as crucial interaction points with biological targets, influencing binding affinity and functional activity.

In the context of anticancer activity, the introduction of a benzene-sulfonamide scaffold has been a notable area of investigation. nih.gov For instance, derivatives incorporating a benzene-sulfonamide group have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in certain cancers. nih.gov SAR studies have indicated that substitutions on the N-phenethyl carboxamide portion can significantly enhance antiproliferative activity. Specifically, a morpholinyl substitution at the para position of the N-phenethyl ring has been shown to boost this activity. nih.gov

Further studies on related naphtho[1,2-b]furan-2-carboxamide derivatives, which feature an extended aromatic system, have provided valuable insights into the role of aromatic substituents. When exploring antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), researchers found that the nature and position of substituents on a C-5 phenyl ring were critical for binding affinity. While an unsubstituted phenyl group at the C-5 position provided a baseline affinity, the introduction of electron-withdrawing groups at the para-position, such as fluoro, chloro, and cyano groups, led to a substantial increase in binding affinity. jst.go.jp Conversely, moving these substituents to the meta position resulted in a significant decrease in activity. jst.go.jp

The replacement of the C-5 aryl group with heteroaromatic moieties has also been explored. jst.go.jp These studies aim to understand how different ring systems impact receptor binding. For example, in the pursuit of potent MCH-R1 antagonists, a 5-(4-pyridinyl) substituted naphtho[1,2-b]furan-2-carboxamide was identified as a highly potent compound, highlighting the favorable contributions of specific heteroaromatic rings. jst.go.jp

In a different therapeutic area, the investigation of benzofuran-2-carboxamides as allosteric modulators for the cannabinoid receptor 1 (CB1) revealed the importance of the core bicyclic aromatic ring itself. When the indole (B1671886) ring of a known modulator was replaced with a benzofuran ring, a significant loss in binding affinity was observed. nih.gov However, this structural change markedly enhanced the binding cooperativity with the orthosteric ligand, demonstrating that the heteroaromatic core plays a complex role in modulating receptor function. nih.gov

The following tables summarize the structure-activity relationship data from various studies, illustrating the influence of aromatic and heteroaromatic substitutions.

Table 1: SAR of C-5 Substituted Naphtho[1,2-b]furan-2-carboxamide Derivatives as MCH-R1 Antagonists jst.go.jp

| Compound ID | R (Substitution at C-5) | IC₅₀ (nM) |

| 9a | H | >500 |

| 9c | Phenyl | 150 |

| 9d | p-Tolyl | 210 |

| 9e | 4-Fluorophenyl | 57 |

| 9f | 4-Chlorophenyl | 70 |

| 9g | 4-Cyanophenyl | 10 |

| 9h | 3-Chlorophenyl | 280 |

| 9i | 3-Cyanophenyl | 240 |

| 10b | 4-Pyridinyl | Potent |

This interactive table is based on data for naphthofuran derivatives, which provides insight into the potential effects of similar substitutions on a benzofuran scaffold.

Table 2: Comparison of Indole vs. Benzofuran Core for CB1 Receptor Allosteric Modulation nih.gov

| Compound ID | Core Heterocycle | R Group | Kₑ (nM) | α |

| 1 | Indole | H | 569 | 4.3 |

| 13b | Benzofuran | H | 2594 | 16 |

Kₑ represents the equilibrium dissociation constant, and α represents the binding cooperativity factor.

Molecular Mechanisms of Action

Interactions with Molecular Targets

The biological activity of N-methyl-1-benzofuran-2-carboxamide and related compounds stems from their ability to bind to and modulate the function of various protein targets, particularly enzymes. These interactions are often highly specific, dictated by the three-dimensional structure of both the compound and the enzyme's active site.

Enzyme Inhibition Profiles

The inhibitory activity of benzofuran-2-carboxamide (B1298429) derivatives has been evaluated against several key enzymes implicated in a range of physiological and pathological processes.

Histone acetyltransferases (KATs) are a family of enzymes that play a critical role in chromatin organization and gene regulation by catalyzing the transfer of an acetyl group to lysine (B10760008) residues on histone proteins. nih.gov The MYST family of KATs, which includes KAT6A and KAT6B, are particularly important in these processes. monash.edunih.gov Dysregulation of KAT6A and KAT6B activity has been linked to various cancers, making them attractive therapeutic targets. nih.govmonash.edunih.gov

A novel series of acylsulfonamide-benzofuran derivatives has been identified as potent inhibitors of KAT6A and KAT6B. nih.gov These compounds act as reversible competitors of acetyl coenzyme A (AcCoA), a key substrate for the acetylation reaction. nih.govacs.org Structural studies have revealed that these inhibitors bind within the AcCoA binding site of the enzyme. acs.org The benzofuran (B130515) scaffold of these inhibitors plays a crucial role in their binding, fitting into a sandwich-like position between specific amino acid residues. acs.org

Table 1: Inhibition of KAT6A by Acylsulfonamide-Benzofuran Derivatives

| Compound | Structure | KAT6A IC₅₀ (nM) |

| 2 | N-(5-methoxy-1-benzofuran-2-carbonyl)benzenesulfonamide | 100 |

| 4 | N-(4-methoxy-1-benzofuran-2-carbonyl)benzenesulfonamide | >10000 |

| 5 | N-(6-methoxy-1-benzofuran-2-carbonyl)benzenesulfonamide | 480 |

| 6 | N-(7-methoxy-1-benzofuran-2-carbonyl)benzenesulfonamide | 390 |

| 7 | N-(1-benzofuran-2-carbonyl)benzenesulfonamide | 1300 |

| 29 (BAY-184) | N-((4-chlorophenyl)sulfonyl)-5-(dimethylamino)-N-methyl-1-benzofuran-2-carboxamide | 2 |

Data sourced from a study on the discovery and characterization of BAY-184. acs.org

Pim-1 is a serine/threonine kinase that is involved in the regulation of numerous signaling pathways crucial for cell growth, proliferation, and survival. researchgate.nettandfonline.com Overexpression of Pim-1 has been observed in various types of cancer, making it a significant target for the development of anticancer drugs. researchgate.nettandfonline.comresearchgate.net

Computational studies have investigated the binding of benzofuran-2-carboxylic acid derivatives to the active site of Pim-1 kinase. researchgate.nettandfonline.comnih.gov These studies have shown that the carboxylic acid and amino groups of the inhibitors form important salt-bridge and hydrogen bond interactions with key residues in the enzyme's active site. researchgate.net Specifically, the carboxylate moiety can form a salt bridge with Lys67 and a hydrogen bond with Asp186. nih.gov The benzofuran scaffold itself engages in nonpolar interactions within the binding pocket. nih.gov

Table 2: Pim-1 Kinase Inhibition by Benzofuran-2-Carboxylic Acid Derivatives

| Compound | Structure | Pim-1 IC₅₀ (µM) |

| CHEMBL1782530 | 7-[(4-aminocyclohexyl)amino]-5-bromo-1-benzofuran-2-carboxylic acid | 0.02 |

Data sourced from a docking optimization study. nih.gov

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins. mdpi.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, while COX-2 is typically induced during inflammation. mdpi.com Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov

Certain benzofuran derivatives have been investigated for their COX inhibitory activity. For instance, a derivative of celecoxib (B62257) incorporating a benzo[b]furan moiety has been reported to exhibit selective activity against COX-2. nih.gov Molecular docking studies suggest that the benzofuran carboxamide portion of some inhibitors can occupy hydrophobic pockets in the COX-2 active site, while other parts of the molecule form hydrogen bonds with catalytic residues like Tyr385 and Ser530. vulcanchem.com

Table 3: COX Inhibition by Benzofuran Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| N | 108.3 ± 9.8 | 12.4 ± 1.2 | 8.7 |

| Indomethacin | 0.27 | 1.18 | 0.23 |

| Celecoxib | 3.85 | 0.04 | 96.25 |

Data for the benzofuran derivative and celecoxib sourced from an analysis of a benzofuran-thiazole hybrid. vulcanchem.com

Research has also explored the inhibitory potential of benzofuran derivatives against other enzymes. Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase involved in various cellular processes, and its inhibitors are of therapeutic interest. science.gov Inosine 5'-monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive and antiviral agents. science.govhuggingface.co Matrix metallopeptidase 13 (MMP-13) is a collagenase that plays a role in the degradation of the extracellular matrix and is implicated in conditions like osteoarthritis. nih.govnih.gov

Potent 3,4-disubstituted benzofuran P1' inhibitors of MMP-13 have been developed. nih.gov Selectivity over other MMPs, such as MMP-2, was achieved by introducing a substituent at the C4 position of the benzofuran ring. nih.gov

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. isciii.esscielo.br Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. isciii.esmdpi.comnih.gov

Several studies have demonstrated that benzofuran derivatives can inhibit both α-amylase and α-glucosidase. nih.gov In one study, a series of hydroxylated 2-phenylbenzofurans were found to be more active against α-glucosidase than α-amylase, with one compound being significantly more potent than the reference drug acarbose. nih.gov

Table 4: α-Glucosidase and α-Amylase Inhibition by a 2-Phenylbenzofuran Derivative

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| Compound 16 (a hydroxylated 2-phenylbenzofuran) | 3.0 ± 0.1 | > 500 |

| Acarbose (Reference) | 502 ± 8 | 10.5 ± 0.5 |

Data sourced from a study on 2-phenylbenzofurans as inhibitors of α-glucosidase. nih.gov

Receptor Modulation and Ligand Binding

Detailed research findings on the specific interactions of this compound with several key receptors are outlined below.

Current scientific literature, as reviewed, does not provide specific data on the modulatory effects or binding affinity of this compound with Adenosine (B11128) A2A receptors. While the broader class of benzofuran derivatives has been investigated as ligands for adenosine receptors, specific studies focusing on the N-methyl variant are not available in the provided search results. medkoo.comdrugbank.com

There is no specific information available in the reviewed literature detailing the interaction between this compound and Metabotropic Glutamate 4 (mGluR4) receptors. Research on mGluR4 modulators has explored various chemical scaffolds, but a direct link to this compound has not been established in the provided sources. acs.orgnih.gov

Investigations into allosteric modulators of the Cannabinoid Receptor Type 1 (CB1) have primarily focused on indole-2-carboxamide derivatives. researchgate.netnih.govunc.edunih.gov Notably, research has indicated that replacing the indole (B1671886) ring in these modulators with a benzofuran ring led to an abolition of allosteric binding to the CB1 receptor. nih.gov This suggests that this compound is not recognized as an allosteric modulator of the CB1 receptor within the context of the available research.

The exploration of Chemokine Receptor CCR6 inhibitors has identified certain benzofuran-2-carboxamide derivatives as active modulators. researchgate.netnih.gov However, the specific compound highlighted in this research is 3-methyl-N-(4-(trifluoromethyl)phenyl)benzofuran-2-carboxamide (also known as MR120 or CCR6 antagonist 1), which is structurally distinct from this compound. medkoo.comprobechem.com There is no evidence in the provided search results to suggest that this compound itself is a modulator of the CCR6 receptor.

Cellular Pathway Modulation

The induction of apoptosis, or programmed cell death, is a significant mechanism of action for various benzofuran derivatives in the context of anticancer research. bohrium.comsemanticscholar.orgnih.gov Studies on related compounds have shown that they can trigger apoptosis through several mechanisms, including caspase-dependent pathways and the generation of reactive oxygen species (ROS). bohrium.comnih.gov For instance, certain substituted amide derivatives of benzofuran carboxylic acid have been confirmed to induce apoptosis in cancer cell lines. bohrium.com However, specific research detailing the apoptotic pathways initiated by this compound is not available in the provided search results. While the broader class of compounds shows pro-apoptotic potential, direct experimental evidence and detailed mechanistic studies for this compound are lacking. ontosight.ainih.gov

Neurobiological Mechanisms

Anti-Excitotoxic Actions (e.g., NMDA-induced excitotoxicity)

Excitotoxicity is a pathological process where nerve cells are damaged and killed by the overactivation of excitatory neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor. nih.gov This process is a key factor in the progression of neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical cells. nih.govresearchgate.net When these cultured neurons were treated with NMDA, their viability was significantly reduced. nih.gov However, the presence of several of the benzofuran derivatives provided considerable protection against this excitotoxic damage. nih.govresearchgate.net

Structure-activity relationship studies revealed that specific chemical substitutions on the benzofuran structure were crucial for this neuroprotective action.

A derivative with a methyl (-CH3) substitution at the R2 position exhibited the most potent and efficacious neuroprotective effect against NMDA-induced excitotoxicity, with a potency almost comparable to the well-known NMDA antagonist, memantine. nih.govresearchgate.net

A derivative with a hydroxyl (-OH) substitution at the R3 position also showed marked anti-excitotoxic effects. nih.govresearchgate.net

These findings suggest that benzofuran-2-carboxamide derivatives can directly counteract the damaging effects of excessive NMDA receptor activation, offering a potential therapeutic avenue for conditions involving excitotoxicity. nih.govsigmaaldrich.com

Table 1: Neuroprotective Effects of Selected Benzofuran-2-Carboxamide Derivatives Against NMDA-Induced Excitotoxicity

| Compound | Substitution | Concentration (µM) | Neuroprotective Effect | Reference |

| 1f | -CH3 at R2 | 30 | Potent and efficacious, comparable to memantine | nih.govresearchgate.net |

| 1j | -OH at R3 | 100 & 300 | Marked anti-excitotoxic effects | nih.govresearchgate.net |

This table is based on data from studies on primary cultured rat cortical cells.

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Effects

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can cause significant damage to cells, a state known as oxidative stress. This process is implicated in both cancer and neurodegenerative diseases. Several benzofuran-2-carboxamide derivatives have demonstrated significant antioxidant properties by scavenging ROS and inhibiting oxidative damage. nih.govsmolecule.com

The benzofuran moiety itself is an electron-rich system capable of neutralizing various ROS, including hydroxyl radicals and hydrogen peroxide. smolecule.com The antioxidant capacity can be enhanced by specific substitutions on the benzofuran ring. For example, a methoxy (B1213986) group at the 7-position enhances antioxidant activity through its electron-donating effects. smolecule.com

In a study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, one compound featuring a hydroxyl (-OH) group at the R3 position (compound 1j) was found to have moderate to appreciable antioxidant activity. nih.govresearchgate.net This compound was shown to:

Inhibit lipid peroxidation (LPO) in rat brain homogenates by 62% at a concentration of 100 μM. nih.govsmolecule.com

Scavenge stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals, showing 23.5% inhibition at 100 μM. nih.govsmolecule.com

Potently inhibit the generation of intracellular ROS induced by NMDA. nih.gov

This dual action of providing both anti-excitotoxic and antioxidant effects suggests a multi-faceted neuroprotective potential. nih.govresearchgate.net While some benzofuran derivatives act as antioxidants, others have been found to have pro-oxidative effects in cancer cells, which can contribute to their anticancer activity by inducing cell damage and apoptosis. mdpi.com

Table 2: Antioxidant Activity of a Hydroxylated Benzofuran-2-Carboxamide Derivative (Compound 1j)

| Assay | Concentration (µM) | Inhibition | Reference |

| Lipid Peroxidation (LPO) | 100 | 62% | nih.govsmolecule.com |

| DPPH Radical Scavenging | 100 | 23.5% | nih.govsmolecule.com |

This table summarizes the in vitro antioxidant effects of compound 1j, a 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide with an -OH substitution.

Modulation of Beta-Amyloid (Aβ42) Aggregation

The aggregation of the amyloid-beta peptide, particularly the 42-amino acid form (Aβ42), into toxic oligomers and plaques is a central event in the pathology of Alzheimer's disease. nih.govresearchgate.net Small molecules that can modulate this aggregation process are therefore of significant therapeutic interest. nih.govebi.ac.uk Benzofuran-2-carboxamide derivatives have emerged as a novel class of Aβ42 aggregation modulators, exhibiting the ability to either inhibit or, intriguingly, promote fibril formation. nih.govnih.gov

Inhibition of Aβ42 Aggregation: A study on N-phenylbenzofuran-2-carboxamide derivatives found that compounds possessing a methoxyphenol group demonstrated a concentration-dependent inhibition of Aβ42 aggregation. nih.govresearchgate.net The most effective compound in this series achieved a maximum inhibition of 54%. nih.gov These inhibitor compounds were also shown to provide significant neuroprotection to neuronal cells against Aβ42-induced cytotoxicity. nih.govresearchgate.net

Promotion of Aβ42 Aggregation: Conversely, other derivatives from the same chemical class were found to significantly promote and accelerate Aβ42 aggregation. nih.govresearchgate.net

Incorporating a 4-methoxyphenyl (B3050149) ring instead of a methoxyphenol led to a significant increase in Aβ42 fibrillogenesis, with one compound causing a 2.7-fold increase. nih.govresearchgate.net

Another study focused on N-phenylbenzofuran-2-carboxamide (compound 7a), which rapidly increased Aβ42 fibril formation by up to 4.7-fold. nih.gov

Strikingly, while these compounds promoted the formation of long, elongated fibril structures, they were not toxic to hippocampal neuronal cells. nih.gov In fact, they protected the cells from Aβ42-induced cytotoxicity. nih.gov The proposed mechanism is that these molecules alter the misfolding pathway of Aβ42, promoting the formation of large, non-toxic aggregates and preventing the formation of the more harmful soluble oligomeric species. nih.gov Computational modeling suggests these compounds interact with Aβ42 oligomers, exposing their hydrophobic surfaces to promote self-assembly into these less toxic fibrils. nih.gov

This ability to modulate Aβ42 aggregation in different ways makes these benzofuran-2-carboxamide derivatives valuable pharmacological tools for studying the mechanisms of Alzheimer's disease. nih.govnih.gov

Mitochondrial Bioenergetic Function Modulation

Extensive searches for research detailing the effects of this compound on mitochondrial bioenergetic function have not yielded specific results for this particular compound. The available scientific literature focuses on more complex derivatives of benzofuran-2-carboxamide, investigating their influence on mitochondrial activities.

For example, studies on various substituted benzofuran-2-carboxamide derivatives have explored their potential as neuroprotective agents by examining their antioxidant properties and ability to counteract excitotoxicity, which can be linked to mitochondrial dysfunction. nih.govmdpi.com Other research into different classes of benzofuran derivatives has noted effects on mitochondrial respiratory chain complexes and the induction of apoptosis through mitochondrial pathways in cancer cells. mdpi.commdpi.comnih.gov Specifically, certain carbamates sharing structural motifs with benzofurans have been shown to inhibit mitochondrial respiration by affecting complex I of the electron transport chain. nih.gov

However, these findings pertain to molecules with significant structural differences from this compound. The addition of various functional groups to the benzofuran-2-carboxamide core can dramatically alter the compound's biological activity and its specific interactions with mitochondrial targets. nih.govmdpi.com

Due to the lack of direct research, no detailed findings or data tables on the modulation of mitochondrial bioenergetic function by the specific compound this compound can be provided at this time.

Preclinical Efficacy and Biological Activities in Vitro and in Vivo Studies

Anticancer and Antiproliferative Activities

Derivatives of the N-methyl-1-benzofuran-2-carboxamide scaffold have demonstrated notable potential as anticancer and antiproliferative agents. ontosight.aiontosight.aiontosight.ai Research indicates that these compounds can induce cytotoxic effects in various cancer cell lines and, in some cases, exhibit selective toxicity towards malignant cells over healthy ones. mdpi.comnih.govsemanticscholar.org

Cytotoxicity in Specific Cancer Cell Lines (e.g., Leukemia, Cervical Carcinoma, Lymphoma)

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. Halogenated derivatives, in particular, have shown significant activity. For instance, a derivative featuring a bromine atom on the methyl group at the 3-position of the benzofuran (B130515) ring displayed remarkable cytotoxicity against human chronic (K562) and acute (HL60) leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively. nih.govmdpi.com Further studies have confirmed the efficacy of bromoalkyl and bromoacetyl derivatives of benzofurans in inducing apoptosis in K562 and MOLT-4 leukemia cells. nih.govresearchgate.net

In addition to leukemia, these compounds have been tested against cervical carcinoma and other cancers. One study reported that N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide (B1298429) inhibited the growth of human hepatocellular carcinoma (HCC) cells and induced their apoptosis. mdpi.com Another investigation into amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid found that compound 12b had excellent activity against the A549 lung cancer cell line (IC50 value of 0.858 µM), while compound 10d was effective against the MCF-7 breast cancer cell line (IC50 value of 2.07 µM). bohrium.com These studies underscore the broad-spectrum antiproliferative potential of this class of compounds.

Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines| Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3-bromomethyl benzofuran derivative | K562 (Chronic Leukemia) | 5 µM | nih.govmdpi.com |

| 3-bromomethyl benzofuran derivative | HL60 (Acute Leukemia) | 0.1 µM | nih.govmdpi.com |

| Compound 12b (amide derivative) | A549 (Lung Cancer) | 0.858 µM | bohrium.com |

| Compound 10d (amide derivative) | MCF-7 (Breast Cancer) | 2.07 µM | bohrium.com |

| Benzene-sulfonamide-based derivative (Compound 4) | HCT116 (p53-null Colon Cancer) | 2.91 µM | semanticscholar.org |

Selective Toxicity against Cancer Cell Lines

A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Several studies have highlighted the selective toxicity of this compound derivatives. For example, the 3-bromomethyl benzofuran derivative that was highly active against leukemia cells showed no cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC). nih.govmdpi.com

Similarly, research on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one revealed that compounds 6 and 8 exhibited high selective toxic potential in K562 leukemia cells (IC50 = 2.59 ± 0.88 µM for compound 8) while having only a moderate toxic effect on normal HaCaT keratinocytes. nih.gov Furthermore, a benzofuran chalcone (B49325) derivative, compound 18, demonstrated selective cytotoxicity toward the human breast cancer cell line (MCF-7) while being non-toxic to normal MRC5 breast cells. mdpi.com This selective action is a promising indicator for the development of safer anticancer agents.

Anti-inflammatory Properties

The benzofuran scaffold, including this compound derivatives, has been investigated for its anti-inflammatory potential. ontosight.ai Research suggests these compounds can modulate inflammatory pathways. For instance, a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were synthesized and evaluated as antagonists for the histamine (B1213489) H3 and H4 receptors, which are targets for inflammatory diseases. frontiersin.org

Additionally, newly synthesized 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were evaluated for their in vitro anti-inflammatory activities. researchgate.net Other studies have noted that benzofuran derivatives, in general, possess anti-inflammatory effects, contributing to the broad therapeutic interest in this chemical class. nih.govontosight.ai The Claisen–Schmidt condensation of 2-acetylbenzofuran (B162037) with formylpyrazole has yielded chalcone derivatives with good anti-inflammatory activity. rsc.org

Antimicrobial and Antiviral Potential

The this compound core structure has been a foundation for developing agents with antimicrobial and antiviral properties. ontosight.aiontosight.aiontosight.ai Studies have shown that derivatives can be effective against a range of bacterial and fungal pathogens. nih.govrsc.org For example, a series of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives demonstrated good antimicrobial activity against four bacterial and four fungal strains. nih.gov Another study found that a 1-(thiazol-2-yl)pyrazoline derivative showed excellent activity against Gram-negative bacteria. nih.gov

In the antiviral domain, benzofuran inhibitors have been developed that target the hepatitis C virus (HCV) NS5B polymerase, an enzyme critical for viral replication. mdpi.com A series of inhibitors sharing a 2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide substructure showed effective inhibitory activity against multiple genotypes of the HCV NS5B polymerase. mdpi.com

Table 2: Antimicrobial and Antiviral Activity of Benzofuran Derivatives| Derivative Type | Target | Observed Effect | Reference |

|---|---|---|---|

| Thiazolyl-thiazolidinone derivatives | Bacteria and Fungi | Good antimicrobial activity | nih.gov |

| 1-(Thiazol-2-yl)pyrazoline derivative | Gram-negative bacteria | Excellent activity | nih.gov |

| 2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide substructure | HCV NS5B Polymerase | Effective inhibition of multiple genotypes | mdpi.com |

Neuroprotective and Antioxidant Effects

Novel benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. nih.govresearchgate.net A study focused on a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives found that they offered considerable protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical cells. nih.govresearchgate.net One derivative, compound 1f, exhibited potent neuroprotective action comparable to the well-known NMDA antagonist memantine. nih.govresearchgate.net

The antioxidant properties of these compounds are often linked to their neuroprotective effects. The mechanism is believed to involve the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation, thereby protecting neuronal cells from oxidative stress. For instance, compound 1j from the same series was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. nih.govresearchgate.net Other research has also highlighted that benzofuran derivatives can act as antioxidants, preventing cell damage induced by excessive ROS levels. mdpi.comrsc.org

Immunomodulatory Research

The immunomodulatory potential of this compound derivatives is an emerging area of research. bepls.com A recent study explored benzofuran-2-carboxamide derivatives as immunomodulatory agents that block the CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMC). nih.gov The CCL20/CCR6 axis is implicated in various autoimmune and non-autoimmune disorders, making its inhibition a promising therapeutic strategy. nih.gov The study identified C4 and C5-substituted derivatives as the most effective inhibitors of this chemotactic pathway, highlighting a potential role for these compounds in treating conditions like inflammatory bowel diseases and colorectal cancer. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively applied to benzofuran-2-carboxamide (B1298429) derivatives to identify potential biological targets and elucidate their binding mechanisms at the molecular level.

Research has shown that derivatives of the benzofuran-2-carboxamide core are evaluated against a variety of biological targets. For instance, docking studies have been instrumental in identifying their potential as inhibitors for enzymes crucial in cancer progression, such as PI3K, VEGFR-2, and histone deacetylases (HDACs). nih.govnih.govplos.org

In one study, the N-methylation of a related benzofuran (B130515) series was investigated. Docking simulations predicted that the addition of a methyl group could lead to steric hindrance with key amino acid residues, such as Ser690 in the KAT6A binding site, which subsequently resulted in inactive compounds. nih.gov This highlights the power of molecular docking to rationalize structure-activity relationships (SAR) and guide synthetic modifications. For example, the binding mode for an acylsulfonamide benzofuran compound in the KAT6A active site revealed an important hydrogen bond interaction involving the backbone NH of Ile649. nih.gov

Furthermore, derivatives like N-(4-phenylthiazol-2-yl)benzofuran-2-carboxamide have been docked against the COVID-19 main protease (Mpro), showing potential interactions that could guide the development of antiviral agents. scispace.com Similarly, docking studies of N-phenylbenzofuran-2-carboxamide derivatives suggest that the orientation of the bicyclic aromatic rings is a key determinant of their ability to modulate the aggregation of the amyloid-beta (Aβ42) peptide, which is implicated in Alzheimer's disease. nih.gov

Table 1: Molecular Docking Studies of Benzofuran-2-Carboxamide Derivatives

| Derivative Class | Target Protein | Therapeutic Area | Key Findings from Docking |

|---|---|---|---|

| Acylsulfonamide-benzofurans | KAT6A | Cancer | N-methylation abolished H-bond interaction and caused steric hindrance. nih.gov |

| Benzofuran hybrids | PI3K / VEGFR-2 | Cancer | Compounds estimated and studied computationally as PI3K and VEGFR-2 inhibitors. nih.gov |

| Methoxy-benzofuran-carboxamides | HDACs | Cancer | C8 compound forms hydrogen bonds with key residues (HIS, ASP, TYR) in HDAC isoforms. plos.org |

| N-phenylbenzofuran-2-carboxamides | Amyloid-β (Aβ42) | Alzheimer's Disease | Orientation of the benzofuran ring plays a major role in moderating Aβ42 aggregation. nih.gov |

| N-(4-phenylthiazol-2-yl)benzofuran-2-carboxamide | COVID-19 Mpro | Virology | Calculated E-score of -5.93 kcal/mol, indicating potential binding. scispace.com |

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. The N-methyl-1-benzofuran-2-carboxamide scaffold serves as a valuable starting point in SBDD campaigns due to its synthetic tractability and its presence in numerous biologically active molecules. mdpi.com

A notable example of SBDD is the discovery of potent and selective inhibitors of the lysine (B10760008) acetyltransferases KAT6A and KAT6B, which are frequently amplified in various cancers. acs.org An acylsulfonamide-benzofuran series was identified through high-throughput screening and subsequently optimized using molecular modeling and co-crystal structure determination. acs.org The SBDD approach, guided by docking models, allowed for a systematic exploration of the structure-activity relationship. nih.gov For example, modifications at the 1,3-substitution of the benzofuran ring were found to be key for activity. acs.org Core modifications, such as replacing the benzofuran ring, were also explored based on computational predictions, though most were not well-tolerated, reinforcing the importance of the benzofuran scaffold for this particular target. nih.gov

This iterative process of computational modeling, chemical synthesis, and biological testing is a hallmark of modern SBDD, enabling the rational development of compounds with improved potency and selectivity. The use of advanced techniques like 8-aminoquinoline (B160924) directed C–H functionalization allows for the rapid assembly of diverse benzofuran-2-carboxamide derivatives, creating libraries of molecules for screening and further SBDD efforts. mdpi.comchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Both 2D and 3D-QSAR studies have been successfully applied to series of benzofuran derivatives to guide the design of new, more potent molecules.

In a 2D-QSAR study on benzofuran-based vasodilators, a statistically significant model was developed that correlated the compounds' structural descriptors with their biological activity. The model (R² = 0.816) provided insights into the physicochemical properties driving the vasodilation effect, aiding in the prediction of activity for newly designed analogues. nih.gov

3D-QSAR studies, which consider the three-dimensional properties of molecules, have also been employed. For a set of benzofuran derivatives designed as Lysine-Specific Demethylase 1 (LSD1) inhibitors, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) techniques were used to generate reliable 3D-QSAR models. researchgate.net These models help to visualize the favorable and unfavorable regions for activity around the molecular scaffold, providing a clear roadmap for structural optimization. researchgate.net Similar 3D-QSAR approaches have been used to design novel pyrazole (B372694) and benzofuran-based derivatives as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease management. frontiersin.org Another study on benzofuran derivatives as N-myristoyltransferase (Nmt) inhibitors for antifungal activity also successfully used 3D-QSAR to correlate physicochemical descriptors with Nmt inhibition. researchgate.net

Table 2: QSAR Studies on Benzofuran Derivatives

| QSAR Type | Target/Activity | Key Findings/Correlated Properties |

|---|---|---|

| 2D-QSAR | Vasodilation | A statistically significant model (R²=0.816) was obtained to predict IC50 values. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | LSD1 Inhibition | Generated reliable models to predict biological activity and guide the design of new inhibitors. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Acetylcholinesterase (AChE) Inhibition | Identified favorable and unfavorable areas for activity, leading to the design of novel inhibitors. frontiersin.org |

| 3D-QSAR | N-myristoyltransferase (Nmt) Inhibition | Found correlation between various physicochemical descriptors and Nmt inhibition. researchgate.net |

| 3D-QSAR | Anti-proliferative Activity | Identified molecular volume, surface area, and hydrophobicity as positively correlated with activity. nih.gov |

Prediction of Molecular Self-Assembly Pathways

The ability of molecules to self-assemble into ordered supramolecular structures is a phenomenon of great interest in materials science and medicine. Computational modeling can predict and analyze these self-assembly pathways.

Recent research has explored the unusual ability of small molecules like N-phenylbenzofuran-2-carboxamide, a close analogue of this compound, to modulate the aggregation and self-assembly of the Aβ42 peptide. acs.org Computational modeling studies suggested that these benzofuran derivatives can interact with Aβ42 oligomers and pentamers. acs.org This interaction has the potential to alter the self-assembly pathways of the peptide, promoting the formation of what are believed to be non-toxic aggregates and thus mitigating Aβ42-induced cytotoxicity. acs.org These computational predictions are supported by experimental data, demonstrating that these small molecules can expose the hydrophobic surface of Aβ42, which encourages self-assembly and rapid fibrillogenesis into long, elongated structures. acs.org This work highlights the potential of using benzofuran-2-carboxamide derivatives as chemical tools to study and modulate the complex mechanisms of peptide self-assembly in neurodegenerative diseases.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy)

The precise molecular structure of N-methyl-1-benzofuran-2-carboxamide is determined through a combination of spectroscopic methods that probe the atomic and molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are critical for confirming the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the N-methyl group would typically appear as a singlet or a doublet if coupled to the amide proton, with a chemical shift around δ 2.8–3.1 ppm. The protons on the benzofuran (B130515) ring system would produce a series of signals in the aromatic region (approximately δ 7.0–8.0 ppm), with their specific chemical shifts and coupling patterns being indicative of their positions on the bicyclic structure. For instance, the proton at the 3-position of the benzofuran ring often appears as a distinct singlet. biointerfaceresearch.comnih.gov

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxamide group is expected to have a chemical shift in the range of δ 158–163 ppm. nih.gov The carbons of the benzofuran ring would appear at distinct chemical shifts, which can be assigned based on established data for benzofuran scaffolds. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.9 (d) | ~26.5 |

| H-3 | ~7.4 (s) | ~112.0 |

| H-4 | ~7.7 (d) | ~123.0 |

| H-5 | ~7.3 (t) | ~124.0 |

| H-6 | ~7.4 (t) | ~121.5 |

| H-7 | ~7.5 (d) | ~111.8 |

| C=O | - | ~160.0 |

| C-2 | - | ~148.0 |

| C-3a | - | ~127.5 |

| C-7a | - | ~154.5 |

Note: These are predicted values based on analogous structures. The exact chemical shifts and coupling constants (J) would be confirmed by experimental data.

Mass spectrometry (MS) is another vital technique used to determine the molecular weight and fragmentation pattern of the compound. For this compound (molecular formula C₁₀H₉NO₂), the molecular ion peak [M]⁺ would be observed at m/z 175. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern can also offer structural clues, for example, the peak at m/z 145 corresponds to the loss of the N-methylcarbamoyl group ([M-CO-NHCH₃]⁺). nih.gov

Chromatographic Methods for Purity and Derivative Analysis (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, thereby ensuring the purity of the synthesized compound. These techniques are also used to analyze derivatives of the parent compound.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of benzofuran derivatives. mdpi.comgoogle.com A reversed-phase C18 column is typically employed, with a mobile phase consisting of a gradient mixture of an aqueous solvent (often containing a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a diode-array detector (DAD) or a UV detector at a specific wavelength. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The purity is often reported as a percentage of the total peak area, with values typically exceeding 95% for purified research compounds. mdpi.comgoogle.com

Table 2: Typical HPLC Method Parameters for Analysis of Benzofuran-2-Carboxamide (B1298429) Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over a set time |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govwho.int This hyphenated technique is particularly powerful as it not only separates the components of a mixture but also provides the molecular weight of each component. This is invaluable for identifying impurities and confirming the identity of derivatives in a reaction mixture. In the context of this compound research, LC-MS would be used to monitor the progress of a reaction, identify metabolites in biological studies, and characterize a library of synthesized derivatives. nih.govuq.edu.au

Q & A

Q. What are the standard synthetic routes for N-methyl-1-benzofuran-2-carboxamide?

The synthesis typically involves amidation of 1-benzofuran-2-carboxylic acid with methylamine. A common method uses coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane under nitrogen. Microwave-assisted synthesis (e.g., 100°C, 2 hours) can enhance reaction efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹). X-ray crystallography (e.g., ORTEP-III) resolves crystal packing and stereochemistry .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) are preferred. Reactions are conducted under inert atmospheres to prevent oxidation. Temperature control (0–25°C) minimizes side reactions during amidation. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Variables include:

- Catalyst selection : Substituting DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves solubility in aqueous-organic biphasic systems.

- Microwave assistance : Reduces reaction time from 24 hours to 2 hours, achieving yields >85% .

- Solvent polarity : THF enhances reagent dispersion compared to DCM, reducing by-product formation .

Q. How do structural modifications influence biological activity?

- Methoxy vs. methyl groups : Methoxy substituents (e.g., at the phenyl ring) enhance antioxidant activity due to electron-donating effects, while methyl groups improve lipophilicity and blood-brain barrier penetration .

- Fluorinated analogs : Introducing trifluoromethyl groups (e.g., N-[3,5-bis(trifluoromethyl)phenyl]) increases binding affinity to kinase targets (IC₅₀ < 100 nM) .

Q. How can contradictory data in enzyme inhibition assays be resolved?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents). For example:

- pH-dependent activity : Carboxamide derivatives show higher inhibition of PLK1 at pH 7.4 vs. 6.5 due to protonation state changes.

- Validation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What computational methods predict interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes like cyclooxygenase-2 (COX-2). Key interactions include hydrogen bonding with Arg120 and hydrophobic contacts with Tyr355 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.